molecular formula C23H24N2O2 B3894914 N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide

N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide

Cat. No.: B3894914
M. Wt: 360.4 g/mol
InChI Key: CVFBCKAZQLFWKU-GIWBLDEGSA-N
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Description

N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide is a complex organic compound with the molecular formula C22H27NO3. It is known for its unique structural features, which include a benzyl group, a quinoline moiety, and an oxane ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide involves multiple steps, including the formation of the oxane ring and the introduction of the benzyl and quinoline groups. The synthetic route typically starts with the preparation of the oxane ring, followed by the attachment of the benzyl group through a nucleophilic substitution reaction. The quinoline moiety is then introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

the synthesis generally requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines or alcohols.

Scientific Research Applications

N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Although primarily used in research, the compound’s unique structural features make it a candidate for the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide can be compared with other similar compounds, such as:

    N-[(2S,4R,6S)-2-benzyl-6-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl]acetamide: This compound has a similar oxane ring structure but differs in the presence of a chlorophenyl group instead of the quinoline moiety.

    N-[(2S,4R,6S)-2-benzyl-6-[(benzyloxy)methyl]tetrahydro-2H-pyran-4-yl]acetamide: This compound features a benzyloxy group instead of the quinoline moiety, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combination of the benzyl, quinoline, and oxane ring structures, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-16(26)25-20-13-21(11-17-7-3-2-4-8-17)27-23(14-20)19-12-18-9-5-6-10-22(18)24-15-19/h2-10,12,15,20-21,23H,11,13-14H2,1H3,(H,25,26)/t20-,21+,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFBCKAZQLFWKU-GIWBLDEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(OC(C1)C2=CC3=CC=CC=C3N=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1C[C@@H](O[C@@H](C1)C2=CC3=CC=CC=C3N=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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